molecular formula C9H13BrN2 B2653007 5-bromo-1-cyclopentyl-4-methyl-1H-imidazole CAS No. 1856094-35-3

5-bromo-1-cyclopentyl-4-methyl-1H-imidazole

Cat. No.: B2653007
CAS No.: 1856094-35-3
M. Wt: 229.121
InChI Key: UZAQJAXPQGEOHW-UHFFFAOYSA-N
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Description

5-bromo-1-cyclopentyl-4-methyl-1H-imidazole is a chemical compound with the molecular formula C9H13BrN2. It has a molecular weight of 215.09 . The IUPAC name for this compound is 5-bromo-1-cyclopentyl-1H-imidazole .


Synthesis Analysis

The synthesis of imidazoles, including this compound, has been a topic of recent research . The review highlights the advances in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2/c9-8-5-10-6-11(8)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

The review on the synthesis of imidazoles provides insights into the chemical reactions involved . The bonds constructed during the formation of the imidazole are emphasized . The reaction mechanisms, scope, and limitations of these methodologies are also discussed .

Properties

IUPAC Name

5-bromo-1-cyclopentyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7-9(10)12(6-11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAQJAXPQGEOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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